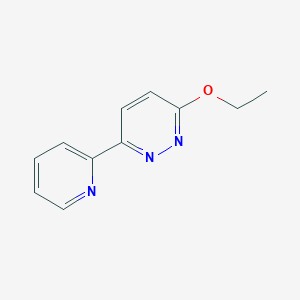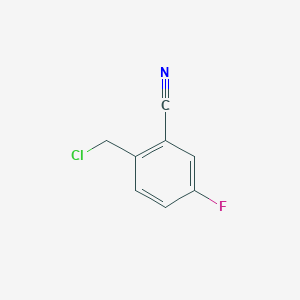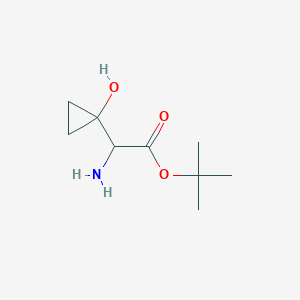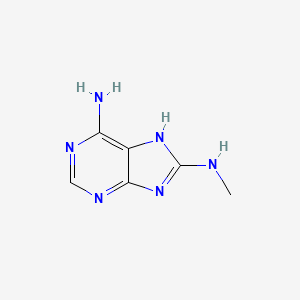
N8-Methyl-9H-purine-6,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N8-Methyl-9H-purine-6,8-diamine: is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N8-Methyl-9H-purine-6,8-diamine typically involves the methylation of 9H-purine-6,8-diamine. One common method includes the reaction of 9H-purine-6,8-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N8-Methyl-9H-purine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N8-Methyl-9H-purine-6,8-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N8-alkylated purine derivatives.
Applications De Recherche Scientifique
N8-Methyl-9H-purine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes critical for cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of N8-Methyl-9H-purine-6,8-diamine involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and cell proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular pathways involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
- N8,N8-Dimethyl-9H-purine-6,8-diamine
- N8,9-Diethyl-9H-purine-6,8-diamine
- 9-(2-Deoxypentofuranosyl)-N8-methyl-9H-purine-6,8-diamine
Uniqueness: N8-Methyl-9H-purine-6,8-diamine is unique due to its specific methylation at the N8 position, which can influence its chemical reactivity and biological activity. This methylation can enhance its ability to interact with certain enzymes and molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
148019-88-9 |
|---|---|
Formule moléculaire |
C6H8N6 |
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
8-N-methyl-7H-purine-6,8-diamine |
InChI |
InChI=1S/C6H8N6/c1-8-6-11-3-4(7)9-2-10-5(3)12-6/h2H,1H3,(H4,7,8,9,10,11,12) |
Clé InChI |
QJRNXKWLLGNRGA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=NC=NC(=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
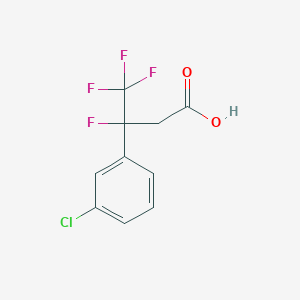
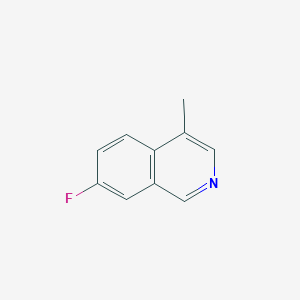
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
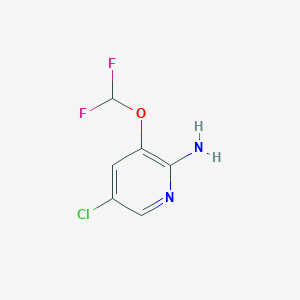

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)



